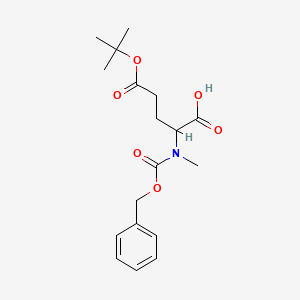

Z-N-Me-D-Glu(OtBu)-OH

Description

Structural Significance and Chirality of D-Amino Acid Derivatives in Advanced Organic Synthesis

While L-amino acids are the proteinogenic building blocks found in most natural proteins, D-amino acids play crucial roles in various biological processes and are key components in many therapeutic peptides. jpt.com The incorporation of D-amino acids into peptide sequences can induce significant changes in their secondary structure and confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. nih.govlifetein.comrsc.org This increased stability is a highly desirable property for peptide-based drugs. lifetein.com

The presence of the D-glutamic acid core in Z-N-Me-D-Glu(OtBu)-OH allows chemists to introduce a specific stereocenter into a target molecule. This control over chirality is fundamental in the synthesis of bioactive compounds, as the biological activity of a molecule is often dependent on its precise three-dimensional arrangement. jpt.com The use of D-amino acids can lead to novel peptide conformations and improved pharmacological profiles. nih.gov

The Role of N-Methylation in Modifying Amino Acid and Peptide Properties for Research Applications

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a powerful tool in medicinal chemistry to modulate the properties of peptides. nih.gov This seemingly minor modification can have profound effects:

Increased Proteolytic Stability : N-methylation can shield the peptide bond from cleavage by proteases, further enhancing the stability of the resulting peptide. researchgate.net

Enhanced Membrane Permeability and Oral Bioavailability : The replacement of an N-H bond with an N-CH3 bond reduces the hydrogen bonding capacity of the peptide backbone. This can lead to increased lipophilicity and improved permeation across biological membranes, potentially improving oral bioavailability. acs.orgnih.govwordpress.com

Conformational Constraint : N-methylation introduces steric hindrance that restricts the conformational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially leading to increased potency and receptor selectivity. nih.gov

The N-methyl group in this compound provides researchers with a strategic tool to fine-tune the pharmacokinetic and pharmacodynamic properties of synthetic peptides. researchgate.net

Utility of Benzyloxycarbonyl (Z) and tert-Butyl (OtBu) Protecting Groups in Orthogonal Protection Strategies for Complex Molecule Synthesis

The synthesis of complex molecules like peptides requires a sophisticated approach to protect reactive functional groups that are not intended to participate in a given reaction step. Orthogonal protection strategies are central to this endeavor, employing protecting groups that can be removed under distinct conditions without affecting other protecting groups. ub.edufiveable.me this compound is a prime example of a reagent designed for such strategies.

Benzyloxycarbonyl (Z or Cbz) Group : The Z group protects the N-terminal amine. It is a well-established protecting group in peptide synthesis, known for its stability under a range of conditions. bachem.comtotal-synthesis.com Crucially, it can be removed by hydrogenolysis (e.g., using H2 gas and a palladium catalyst), a condition that does not affect the tert-butyl ester. total-synthesis.compeptide.com

tert-Butyl (OtBu) Group : The OtBu group protects the side-chain carboxylic acid of the glutamic acid residue. This group is stable to the conditions used for Z-group removal but is labile to strong acids, such as trifluoroacetic acid (TFA). ontosight.aipeptide.com

This orthogonality between the Z and OtBu groups allows for the selective deprotection of either the N-terminus (for peptide chain elongation) or the side chain (for modification or final deprotection) without interfering with the other protected site. peptide.comresearchgate.net This level of control is indispensable for the systematic construction of complex peptides.

| Protecting Group | Abbreviation | Protected Functional Group | Typical Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | α-Amine | Hydrogenolysis (e.g., H₂, Pd/C) | tert-Butyl (OtBu) |

| tert-Butyl ester | OtBu | Side-chain Carboxyl | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Benzyloxycarbonyl (Z) |

Contextualizing this compound within Contemporary Organic and Medicinal Chemistry Research

This compound is not a compound found in nature but is a product of chemical synthesis, designed to meet the specific demands of modern drug discovery and materials science. Its utility lies in its pre-packaged combination of features that address common challenges in peptide synthesis. Researchers can employ this building block to:

Systematically introduce D-amino acids into peptide sequences to enhance stability and modulate activity. rsc.org

Incorporate N-methylation to improve pharmacokinetic properties such as metabolic stability and membrane permeability. acs.orgnih.gov

Utilize a robust orthogonal protection scheme that facilitates the controlled, stepwise synthesis of complex peptides. ub.eduresearchgate.net

The development and availability of such specialized reagents are crucial for advancing research in areas like peptide-based therapeutics, where fine-tuning of molecular properties is essential for achieving desired biological effects.

| Property | Value |

|---|---|

| CAS Number | 140837-98-5 ambeed.com |

| Molecular Formula | C18H25NO6 ambeed.com |

| Molecular Weight | 351.39 g/mol ambeed.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(phenylmethoxycarbonyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)22)19(4)17(23)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXECGLTZKQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z N Me D Glu Otbu Oh

Stereoselective Synthesis of D-Glutamic Acid Derivatives as Precursors

The synthesis of the target compound begins with the formation of a D-glutamic acid precursor, a critical step that defines the stereochemistry of the final molecule. L-glutamic acid is a key excitatory neurotransmitter and a fundamental component in the biosynthesis of various cellular building blocks. nih.govbeilstein-journals.orgasm.org Its D-enantiomer, D-glutamic acid, while less common, is a vital component in bacterial cell walls and certain peptide antibiotics. nih.govasm.org The stereoselective synthesis of D-glutamic acid derivatives is, therefore, a significant area of research.

Methodologies for obtaining these chiral precursors can be broadly categorized into two main approaches: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive chiral molecules from nature as starting materials. For instance, D-glucose has been employed as a starting point for the synthesis of β-hydroxy derivatives of L-glutamic acid, demonstrating how carbohydrates can serve as versatile chiral precursors. rsc.orgnih.gov Similarly, D-serine can be converted into chiral building blocks like (R)-Garner's aldehyde, which then undergoes a series of reactions to yield nonracemic hydroxyglutamic acids. beilstein-journals.orgnih.gov L-pyroglutamic acid, a derivative of L-glutamic acid, is another commonly used precursor for synthesizing various bioactive natural products and glutamic acid derivatives. ucj.org.uawikipedia.org

Asymmetric Synthesis : These methods create the desired stereocenter from achiral or racemic starting materials. This can be achieved through the use of chiral catalysts or auxiliaries. For example, the modified Strecker synthesis, involving an Ellman's sulfinamide auxiliary, can be used to produce glutamic acid analogs with moderate to fair diastereoselectivity. nih.gov Another powerful technique is the Michael addition of nucleophilic glycine (B1666218) equivalents to α,β-unsaturated carboxylic acid derivatives, which provides a general route to various stereochemically defined five-carbon amino acids. ucj.org.ua Enzymatic methods also offer high stereoselectivity; for example, directed evolution has been used to create D-amino acid dehydrogenases capable of synthesizing D-amino acids from the corresponding 2-keto acids with high enantiomeric purity. acs.orgnih.gov

The choice of method depends on factors such as scale, cost, and the desired complexity of the final precursor. Each approach provides a reliable pathway to obtaining the essential D-glutamic acid scaffold required for the synthesis of Z-N-Me-D-Glu(OtBu)-OH.

Introduction of N-Methylation: Strategies for N-Methyl-D-Glutamic Acid Scaffold Formation

N-methylation of the amino acid backbone is a pivotal modification in peptide chemistry. acs.orgnih.gov It enhances metabolic stability, increases lipophilicity, and can improve bioavailability. acs.orgnih.govrsc.org The synthesis of N-methyl amino acids (NMAAs) can be complex and presents unique challenges, particularly when incorporated into peptide chains. krisp.org.zanih.gov

Established N-Methylation Protocols for Amino Acid Derivatives in Research Synthesis

Several methods for the N-methylation of amino acids have been developed for both solution-phase and solid-phase synthesis. nih.govkrisp.org.zanih.gov

One of the earliest and most fundamental approaches involves a three-step route: transient protection of the primary α-amino group, N-methylation to introduce the N-CH₃ group, and subsequent deprotection. A common modern strategy is the "1,3-oxazolidin-5-one strategy," which provides a unified approach to synthesizing N-methyl derivatives of the 20 common L-amino acids. researchgate.netacs.org

For solid-phase peptide synthesis (SPPS), a widely used three-step procedure consists of sulfonylation, methylation, and desulfonylation. acs.orgnih.gov This method involves protecting the N-terminal α-amino group with a sulfonamide, such as the o-nitrobenzenesulfonyl (o-NBS) group. The resulting secondary amine is then methylated, typically using a methylating agent in the presence of a base. Finally, the sulfonamide protecting group is removed to reveal the N-methylated amine. acs.orgnih.gov Another on-resin technique involves reductive methylation, where the primary amino group is first reacted with 4,4'-dimethoxydityl chloride to form a secondary amine, which is then methylated using formaldehyde (B43269) and sodium cyanoborohydride. nih.gov

| Method | Typical Reagents | Phase | Key Features |

|---|---|---|---|

| Sulfonylation/Methylation | o-NBS-Cl, DMAP; Methylating agent (e.g., CH₃I); Thiol (for desulfonylation) | Solid/Solution | Compatible with SPPS; can be time-consuming. acs.orgnih.gov |

| Reductive Amination | Formaldehyde, Sodium Cyanoborohydride | Solid/Solution | Direct methylation of the amino group. nih.gov |

| Oxazolidinone Method | Paraformaldehyde; Reducing agent (e.g., H₂, Pd/C) | Solution | Forms a cyclic intermediate; effective for many amino acids. acs.org |

Challenges and Innovations in Achieving N-Methylation of D-Stereoisomers

While several protocols for N-methylation are well-established, challenges remain, particularly in maintaining the stereochemical integrity of D-stereoisomers and dealing with sterically hindered residues. nih.govnih.gov A primary concern during the synthesis and manipulation of chiral amino acids is racemization, where the desired stereocenter can lose its configuration, leading to a mixture of enantiomers. This is a significant challenge in the production of D-amino acids. researchgate.net

Certain amino acid residues can be problematic during N-methylation. For example, aspartic acid has been shown to require special treatment and can lead to a high amount of impurities during on-resin N-methylation procedures. acs.orgnih.gov N-methylation of an amine group adjacent to a hindered moiety is also particularly challenging, with the initial sulfonylation step often being the most difficult stage. acs.org

Innovations in this area have focused on optimizing reaction conditions to improve efficiency and reduce side reactions. Researchers have successfully reduced the time for the on-resin sulfonylation-methylation-desulfonylation procedure from approximately 4 hours to just 40 minutes by optimizing reagents and conditions, without compromising yield or purity. acs.orgnih.gov For instance, replacing the base 2,4,6-collidine with 4-dimethylaminopyridine (B28879) (DMAP) has been shown to significantly improve the efficiency of the sulfonylation step for sterically hindered amino acids. acs.org These advancements are crucial for the efficient and stereochemically pure synthesis of N-methylated D-amino acids.

Selective Esterification for tert-Butyl Protection at the γ-Carboxyl Group

Glutamic acid possesses two carboxylic acid functional groups (α and γ), which must be selectively protected to allow for precise chemical transformations, particularly in peptide synthesis. nbinno.com The tert-butyl (tBu) ester is a valuable protecting group because it is stable under a wide range of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). peptide.comnih.gov

Regioselective tert-Butylation Techniques for Glutamic Acid

Achieving regioselective protection of the γ-carboxyl group over the α-carboxyl group is a key synthetic challenge. One common strategy involves the use of pyroglutamic acid, a cyclic lactam of glutamic acid, where the α-amino and α-carboxyl groups are part of the ring structure. nih.gov Esterification of pyroglutamic acid with tert-butyl acetate (B1210297) selectively forms the tert-butyl ester at the only available carboxyl group (the γ-carboxyl of the original glutamic acid). The lactam ring can then be selectively opened to yield the γ-tert-butyl ester of glutamic acid. nih.gov

Another approach involves forming the mono-benzyl ester of glutamic acid, which can then be converted to a benzyl-tert-butyl diester. Subsequent catalytic hydrogenation removes the benzyl (B1604629) group, leaving the mono-tert-butyl ester. researchgate.net While direct esterification of glutamic acid can lead to a mixture of products, using specific catalysts can enhance regioselectivity. For example, CuCl₂ has been shown to promote the esterification of L-glutamic acid with benzyl alcohol, achieving 100% selectivity for the γ-benzyl ester. Similar principles can be applied to achieve γ-tert-butylation.

Integration of the Benzyloxycarbonyl (Z) Group for α-Amino Protection

The final piece of the synthetic puzzle is the protection of the α-amino group. The benzyloxycarbonyl (Z or Cbz) group is one of the most widely used α-amino protecting groups in solution-phase peptide synthesis. peptide.comresearchgate.netbachem.comhighfine.com It is easily introduced, stable under many reaction conditions, and its installation often facilitates the crystallization and purification of the protected product. highfine.com

The Z group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, with the pH controlled between 8 and 10 to prevent decomposition of the reagent and racemization of the amino acid. highfine.com The Z group is orthogonal to the tert-butyl ester group, meaning one can be removed without affecting the other. researchgate.net The Z group is stable to the acidic conditions used to remove tBu esters (like TFA) but can be cleaved by strong acids like HBr in acetic acid or, more commonly, by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). peptide.combachem.com This orthogonality is fundamental to multi-step peptide synthesis, allowing for the selective deprotection of specific functional groups at different stages of the synthesis. researchgate.net

The strategic integration of the Z group for α-amino protection, combined with the regioselective tert-butylation of the γ-carboxyl group, completes the synthesis of the fully protected, chiral building block, this compound, ready for incorporation into complex peptide structures.

Convergent and Fragment-Based Synthesis Approaches for this compound

A plausible fragment-based approach would involve the synthesis of two key intermediates: a protected D-glutamic acid tert-butyl ester and an N-methylated benzyloxycarbonyl group, or more practically, the sequential introduction of the protecting groups and the methyl group onto the D-glutamic acid scaffold.

Fragment 1: D-Glu(OtBu)-OH Synthesis

The initial step would be the selective protection of the side-chain carboxylic acid of D-glutamic acid as a tert-butyl ester. This can be achieved by reacting D-glutamic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. Another method involves the use of isobutylene (B52900) and a catalytic amount of acid. The resulting D-Glu(OtBu)-OH is a key building block.

Fragment 2 and Coupling: Introduction of the Z-group and N-methylation

Following the synthesis of D-Glu(OtBu)-OH, the next steps involve the protection of the α-amino group with a benzyloxycarbonyl (Z) group and subsequent N-methylation.

Z-protection: D-Glu(OtBu)-OH is reacted with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Z-D-Glu(OtBu)-OH.

N-methylation: The N-methylation of the Z-protected amino acid is a critical step. A common method for N-methylation of Z-protected amino acids involves the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride in an appropriate solvent like tetrahydrofuran (B95107) (THF).

An alternative, more integrated approach to N-methylation can be performed on the solid phase, which can simplify purification. This often involves reductive amination of a primary amine with formaldehyde and a reducing agent like sodium cyanoborohydride. nih.gov

| Step | Reactants | Reagents | Product |

| 1 | D-Glutamic acid | tert-Butyl acetate, Perchloric acid | D-Glu(OtBu)-OH |

| 2 | D-Glu(OtBu)-OH | Benzyl chloroformate, Base | Z-D-Glu(OtBu)-OH |

| 3 | Z-D-Glu(OtBu)-OH | Methyl iodide, Sodium hydride | This compound |

This fragment-based approach allows for the purification of intermediates at each stage, ensuring the final product is of high purity.

Considerations for Synthetic Scalability in Academic and Research-Scale Production

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for academic and research purposes presents several challenges and considerations. While not at an industrial scale, careful planning is required to ensure safety, efficiency, and reproducibility.

Key Scalability Considerations:

Protection Steps (Z and OtBu):

The introduction of the Z-group using benzyl chloroformate is a well-established and scalable reaction. However, benzyl chloroformate is hazardous, and appropriate safety precautions must be taken, especially at larger scales.

The tert-butyl ester formation using strong acids and isobutylene can be challenging to scale due to the handling of gaseous reagents and the need for specialized pressure equipment. google.com Alternative methods using tert-butanol (B103910) or tert-butyl acetate are often more amenable to laboratory scale-up. nih.gov

N-methylation:

The N-methylation step is often the most challenging to scale. The use of highly reactive and toxic reagents like methyl iodide and strong bases such as sodium hydride requires careful temperature control and inert atmosphere conditions to prevent side reactions and ensure safety.

Work-up procedures to quench the reaction and remove by-products can become more complex at a larger scale.

Solid-phase synthesis methods for N-methylation can offer advantages in terms of scalability and purification, as reagents can be easily washed away from the resin-bound product. mdpi.com

Purification:

Purification by column chromatography, which is common at the milligram scale, can become cumbersome and solvent-intensive at the gram scale. Recrystallization of the final product or key intermediates, if feasible, is a more scalable purification technique.

Reagent and Solvent Costs:

The cost of reagents and solvents becomes a more significant factor at a larger scale. Optimizing reaction conditions to improve yields and reduce the amount of expensive reagents is crucial.

The following table summarizes the scalability considerations for each key reaction type:

| Reaction Type | Key Considerations for Scale-up | Potential Challenges |

| Z-protection | Handling of hazardous benzyl chloroformate, efficient heat dissipation. | Potential for side reactions if temperature is not well-controlled. |

| OtBu-esterification | Handling of gaseous isobutylene and strong acids, or use of alternative, less hazardous reagents. google.com | Specialized equipment may be needed for gas handling; longer reaction times with alternative reagents. |

| N-methylation | Use of highly reactive and toxic reagents, strict control of temperature and atmosphere. | Safety risks, potential for over-methylation or other side reactions. |

| Purification | Transition from chromatography to crystallization, minimizing solvent usage. | Product may be an oil or difficult to crystallize, requiring alternative purification methods. |

Applications in Peptide and Peptidomimetic Research

Z-N-Me-D-Glu(OtBu)-OH as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and production, allowing for the stepwise assembly of amino acids on an insoluble resin support. bachem.com The incorporation of this compound into SPPS protocols offers distinct advantages, particularly in the synthesis of complex and "difficult" sequences. nih.gov

A successful peptide synthesis relies on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comnih.gov this compound is well-suited for such strategies. The Z-group is labile to hydrogenolysis, the tert-butyl (tBu) ester is cleaved by moderate to strong acids (like trifluoroacetic acid, TFA), and the commonly used N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is removed by a base (typically piperidine). chempep.comiris-biotech.de

This differential lability ensures that the side-chain (OtBu) and the N-terminal protecting groups (Z or Fmoc) can be managed independently during the synthesis. The Z/tBu combination is a classic orthogonal pair, and since the Z group is stable to the acidic conditions used to cleave the tBu group (and the final peptide from many resins), it can be used for specific segment protection strategies. chempep.com More commonly in modern SPPS, the Z-group on this specific building block would be replaced by an Fmoc group for chain elongation, making it fully compatible with the widely adopted Fmoc/tBu strategy. nih.govgoogle.com

| Protecting Group | Full Name | Typical Cleavage Reagent | Stability To |

| Z | Benzyloxycarbonyl | H₂/Pd (Hydrogenolysis) | Mild Acid, Base |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF (Base) | Acid, Hydrogenolysis |

| OtBu | tert-Butyl ester | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |

This table illustrates the orthogonal nature of the protecting groups relevant to this compound and standard SPPS strategies.

The presence of the N-methyl group in this compound introduces significant steric hindrance compared to its non-methylated counterpart. peptide.com This bulkiness makes the formation of the peptide bond more challenging, often leading to slower coupling kinetics and incomplete reactions, especially when coupling to another N-methylated residue. peptide.comresearchgate.net

To overcome this, specialized and more potent coupling reagents are required. Standard reagents like HBTU and HCTU are often less effective. peptide.com Research has shown that phosphonium (B103445) salts like PyBOP and, particularly, aminium/uronium salts such as HATU, are highly successful in promoting efficient coupling of sterically hindered N-methylated amino acids. peptide.comresearchgate.net These reagents form highly reactive intermediates that can overcome the steric barrier, enabling high-yield synthesis. peptide.com Therefore, protocols incorporating this compound typically involve extended coupling times or the use of these advanced activating agents to ensure the reaction proceeds to completion. researchgate.net

| Coupling Reagent | Class | Efficacy with N-Methylated Residues | Reference |

| HBTU/HCTU | Benzotriazole-based Uronium | Less Effective | peptide.com |

| PyBOP | Phosphonium Salt | Effective | peptide.com |

| HATU | Guanidinium-based Uronium | Highly Effective | peptide.com |

| PyAOP | Phosphonium Salt | Highly Effective | researchgate.net |

This table summarizes the effectiveness of common coupling reagents for sterically hindered N-methylated amino acids.

During SPPS, growing peptide chains can aggregate through the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. sigmaaldrich.com This aggregation can render the N-terminus inaccessible, leading to failed couplings, incomplete deprotection, and significantly reduced purity of the final product. sigmaaldrich.comnih.gov

The incorporation of N-methylated amino acids like this compound is a powerful strategy to mitigate this problem. peptide.com The N-methyl group replaces the amide proton (N-H), which is a crucial hydrogen bond donor. cam.ac.uk By eliminating this donor, the N-methylated residue acts as a "breaker" of secondary structures, disrupting the hydrogen bond network that underpins β-sheet formation and aggregation. sigmaaldrich.comcam.ac.uk This disruption improves the solvation of the peptide-resin complex, enhancing reaction efficiency and leading to higher purity and yield of the crude peptide product. peptide.com

Integration into Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of specific peptide segments. libretexts.orgekb.eg In this method, protected amino acids are coupled in a suitable solvent, and the product is purified after each step. libretexts.org this compound is fully compatible with this approach. The Z and OtBu protecting groups provide the necessary orthogonal protection of the alpha-amino and side-chain carboxyl functions, respectively, allowing for controlled, stepwise elongation of the peptide chain in solution. libretexts.orgekb.eg

Rational Design of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. magtech.com.cnresearchgate.net The rational design of peptidomimetics often involves introducing structural constraints to lock the molecule into its biologically active conformation. magtech.com.cn

The incorporation of an N-methylated residue like this compound is a key strategy for imposing conformational constraints on the peptide backbone. magtech.com.cnmdpi.com The N-methyl group influences the backbone in several ways:

Restricted Torsional Angles : The steric bulk of the methyl group restricts the rotation around the N-Cα (phi, Φ) and Cα-C (psi, Ψ) bonds, limiting the available conformational space of the peptide backbone. mdpi.comnih.gov

Disruption of H-Bonds : As mentioned previously, the lack of an amide proton prevents the residue from acting as a hydrogen bond donor, which can break or prevent the formation of specific secondary structures like helices and turns, or favor others. cam.ac.uk

By strategically placing this compound within a peptide sequence, researchers can rationally design analogs with a more rigid and defined conformation. magtech.com.cnnih.gov This pre-organization can lead to higher binding affinity for biological targets and improved selectivity, as the entropic penalty for binding is reduced. magtech.com.cn

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | N-α-Benzyloxycarbonyl-N-α-methyl-D-glutamic acid γ-tert-butyl ester |

| Z | Benzyloxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| OtBu / tBu | tert-Butyl ester / tert-Butyl |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic Acid |

| DMF | Dimethylformamide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Enhancing Proteolytic Stability of Peptide Analogs through D-Amino Acid and N-Methylation Strategies

A primary obstacle in the development of therapeutic peptides is their rapid degradation by proteases in the body. Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids, the naturally occurring enantiomers. nih.gov The incorporation of a D-amino acid, such as D-glutamic acid derived from this compound, introduces a non-natural configuration that is resistant to cleavage by most endogenous proteases. nih.gov This substitution effectively "hides" the peptide bond from enzymatic attack, significantly extending the molecule's circulating half-life.

Concurrently, N-methylation—the substitution of the amide proton with a methyl group—provides an additional, independent mechanism of proteolytic resistance. This modification imparts steric hindrance that physically blocks the approach of protease active sites, further stabilizing the peptide backbone. nih.govacs.org Peptides incorporating N-methylated amino acids generally exhibit increased stability against enzymatic degradation, which enhances their in vivo half-life and oral availability. nih.govresearchgate.net

The combination of both D-amino acid incorporation and N-methylation within the same peptide scaffold creates a powerful synergistic effect, yielding analogs with substantially improved metabolic stability compared to peptides featuring only one of these modifications. Research on antimicrobial peptides (AMPs) has demonstrated the efficacy of these strategies. In one study, substitution of L-lysine with D-lysine in peptide analogs rendered them completely stable in serum after 8 hours, whereas N-methylation alone also conferred a significant, albeit lesser, degree of stability. mdpi.com

Table 1: Effect of D-Amino Acid and N-Methylation Substitution on Peptide Stability in Serum

This table illustrates the percentage of an antimicrobial peptide (TA4) and a lipopeptide (C10:0-A2) remaining after incubation in serum, comparing the unmodified peptides to analogs containing D-amino acid or N-methyl amino acid substitutions. Data is based on findings from a study on antimicrobial peptides. mdpi.com

| Peptide Analog | Modification Strategy | Incubation Time | % Peptide Remaining |

| TA4 (Native) | L-Amino Acids | 1 hour | ~40% |

| TA4 (D-Lys) | D-Amino Acid Substitution | 8 hours | 100% |

| TA4 (N-Me) | N-Methylation | 1 hour | ~65% |

| C10:0-A2 (Native) | L-Amino Acids | 1 hour | ~20% |

| C10:0-A2 (D-Lys) | D-Amino Acid Substitution | 8 hours | 100% |

| C10:0-A2 (N-Me) | N-Methylation | 1 hour | ~50% |

Modulating Biological Activity and Receptor Interactions through N-Methylated D-Glutamic Acid Residues in Peptidomimetic Scaffolds

Beyond enhancing stability, the incorporation of N-methylated D-amino acids is a key strategy for modulating the biological activity and receptor binding profiles of peptidomimetics. N-methylation significantly influences the conformational flexibility of the peptide backbone. researchgate.net By replacing an amide proton—a hydrogen bond donor—with a methyl group, N-methylation restricts the possible conformations a peptide can adopt and can disrupt secondary structures like α-helices and β-sheets. nih.govnih.gov

This conformational constraint can have profound effects on how the peptidomimetic interacts with its biological target, such as a receptor or enzyme. researchgate.net The altered three-dimensional structure can lead to:

Enhanced Receptor Affinity: By locking the peptide into a "bioactive conformation" that is optimal for receptor binding, N-methylation can increase potency.

Altered Receptor Selectivity: The modified conformation may favor binding to one receptor subtype over another, leading to a more targeted therapeutic effect.

Conversion of Agonists to Antagonists: The structural changes induced by N-methylation can be significant enough to alter the signaling outcome of receptor binding, for example, by preventing the conformational change in the receptor required for activation, thereby converting an agonist into an antagonist. researchgate.net

The specific inclusion of an N-methylated D-glutamic acid residue introduces both a defined stereochemistry and a conformational constraint at a specific position. The acidic side chain of glutamic acid is often critical for electrostatic interactions within receptor binding pockets. Modifying this residue via N-methylation can fine-tune these interactions. For instance, in the antibiotic Daptomycin, a key (2S,3R)-MeGlu residue is crucial for its calcium-dependent conformational changes and antimicrobial activity, highlighting the importance of N-methylated glutamic acid derivatives in modulating biological function. nih.gov Similarly, structure-activity relationship studies on various peptidomimetics have shown that N-methylation can dramatically alter binding affinity; N-methyl fentanyl, for example, has a binding affinity thousands of times weaker than fentanyl at the µ-opioid receptor, demonstrating the potent modulatory effect of this single chemical change. plos.org

Table 2: Conceptual Illustration of N-Methylation's Impact on Biological Activity

This table provides conceptual examples based on published research findings that demonstrate how N-methylation can modulate the function and receptor interaction of peptides and peptidomimetics.

| Peptide/Analog | Modification | Observed Effect on Biological Activity | Reference Principle |

| Generic Peptide Agonist | Introduction of N-Methyl group | Can convert the molecule into a receptor antagonist. | N-methylation alters conformation, preventing receptor activation. researchgate.net |

| Fentanyl | N-methylation of phenethyl group | Reduces µ-opioid receptor binding affinity by ~15,000-fold. | The modification disrupts key interactions within the receptor binding pocket. plos.org |

| Almiramide Analogs | Single N-methylation at specific residues | Resulted in greater anti-leishmanial activity than the permethylated parent peptide. | Demonstrates that the position and extent of N-methylation are critical for optimizing activity. nih.gov |

| Clovibactin Analog | Backbone N-methylation | Rendered the antibiotic almost completely inactive. | Highlights that N-methylation can be detrimental if it disrupts a conformation essential for activity. acs.org |

Advanced Research Applications and Future Directions

Utilization in the Synthesis of Complex Bioactive Molecules and Natural Product Analogs for Research

The incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability. Z-N-Me-D-Glu(OtBu)-OH serves as a critical component in the synthesis of complex bioactive molecules and analogs of natural products, primarily by conferring resistance to enzymatic degradation. nih.govlifetein.com

Natural peptides composed of L-amino acids are readily broken down by proteases in the body. The inclusion of D-amino acids, which are not recognized by most endogenous proteases, significantly enhances the in vivo half-life of synthetic peptides. lifetein.comlifetein.com Furthermore, N-methylation of the peptide bond removes the hydrogen bond donor capability of the amide nitrogen and introduces steric bulk, which can disrupt secondary structures like β-sheets that are often targeted by proteases. nih.govnih.gov This modification also plays a crucial role in improving membrane permeability and oral bioavailability, transforming a biologically active peptide into a more viable drug candidate. nih.gov

In practice, this compound is utilized as a strategic building block in solid-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) group protects the N-terminus, while the OtBu (tert-butyl) ester protects the side-chain carboxyl group. These protecting groups are orthogonal, meaning they can be removed under different chemical conditions, allowing for precise and controlled elongation of the peptide chain. Researchers can incorporate this modified D-glutamic acid residue at specific positions within a peptide sequence to create analogs of natural products that retain or even enhance biological activity while possessing superior pharmacokinetic profiles. For instance, in designing peptidomimetics to inhibit protein-protein interactions, such as those involving the HER2 receptor in cancer, the introduction of D-amino acids is a key strategy to improve stability. nih.gov

Table 1: Impact of Structural Modifications on Peptide Properties

| Modification | Structural Feature | Conferred Property | Research Application |

|---|---|---|---|

| D-Amino Acid | (R)-stereochemistry at the α-carbon | Resistance to proteolysis | Enhancing in vivo stability of peptide therapeutics nih.govlifetein.com |

| N-Methylation | Methyl group on the backbone amide nitrogen | Increased metabolic stability, improved membrane permeability, conformational constraint | Improving oral bioavailability and receptor selectivity nih.govnih.gov |

| Side-Chain Protection (OtBu) | tert-butyl ester on the γ-carboxyl group | Prevents unwanted side reactions during synthesis | Enables controlled, stepwise synthesis of complex peptides google.com |

| N-Terminus Protection (Z) | Benzyloxycarbonyl group on the α-amino group | Prevents self-polymerization and controls coupling sequence | Facilitates ordered assembly in peptide synthesis nih.gov |

Role in Chemical Probe Development for Biological Systems Research (e.g., glutamate (B1630785) receptors)

Chemical probes are essential tools for elucidating the function of proteins and other biomolecules within complex biological systems. This compound is a valuable precursor for the development of highly specific and stable probes, particularly for studying glutamate receptors. Glutamate is a primary excitatory neurotransmitter, and its receptors are implicated in numerous neurological processes and diseases. mdpi.com

Probes designed to study these receptors must be able to interact with their target in a complex biological milieu without being rapidly degraded. The N-methyl-D-glutamic acid core of the title compound provides a scaffold that is resistant to enzymatic breakdown. nih.govnih.gov By incorporating this moiety into a larger molecule (e.g., a peptide or a small-molecule ligand), researchers can create probes that offer several advantages:

Enhanced Stability: The probe can persist longer in experimental systems, allowing for more accurate and prolonged monitoring of receptor binding and dynamics.

Reduced Off-Target Effects: Resistance to degradation prevents the formation of metabolites that might interact with other proteins and confound experimental results.

Stereospecific Interactions: The D-configuration allows for the exploration of stereospecific binding pockets in receptors that may differ from those that bind the natural L-glutamate.

The development of such probes often involves synthesizing a core structure using this compound, followed by deprotection and attachment of reporter groups like fluorescent tags, biotin, or photoaffinity labels. vcu.edu These tagged molecules can then be used to visualize receptor localization, measure binding kinetics, or identify interacting proteins, providing critical insights into the function and regulation of biological systems like the glutamatergic synapse. vcu.edunih.gov

Development of Novel Methodologies for Incorporating N-Methylated D-Amino Acids into Diverse Molecular Architectures

The incorporation of sterically hindered amino acids like this compound into peptide chains presents significant synthetic challenges. The N-methyl group obstructs the incoming activated amino acid during the coupling step in standard solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and low yields. nih.gov Consequently, a key area of research has been the development of novel methodologies to overcome this hurdle.

Modern approaches focus on optimizing coupling conditions and reagents. Strategies include:

Specialized Coupling Reagents: The use of highly reactive coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has proven effective in driving the acylation of the sterically hindered N-methyl amine. nih.gov

Microwave-Assisted Synthesis: Applying microwave irradiation can significantly accelerate the coupling reaction, reducing reaction times from hours to minutes and improving yields by overcoming the high activation energy barrier. springernature.com

Use of Pseudoprolines: For certain sequences, dipeptides containing a pseudoproline can be used to disrupt interchain aggregation, which often exacerbates coupling difficulties, thereby facilitating the synthesis of otherwise challenging sequences. adventchembio.com

On-Resin N-Methylation: An alternative to using pre-methylated building blocks is to perform the methylation directly on the resin-bound peptide. This involves protecting the free amine, often with an o-nitrobenzenesulfonyl group, followed by methylation and subsequent deprotection to allow the next coupling step. nih.gov

These advanced synthetic protocols are crucial for making complex molecules containing N-methylated D-amino acids accessible for research, enabling the construction of diverse molecular architectures for screening and development. nih.govspringernature.com

Table 2: Methodologies for Incorporating N-Methylated Amino Acids

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Pre-formed Building Blocks | Using this compound directly in SPPS with strong coupling reagents. | Stereochemical integrity is preserved. | Steric hindrance can lead to low coupling efficiency. nih.gov |

| Microwave-Assisted SPPS | Application of microwave energy to accelerate the coupling step. | Faster reactions, improved yields for difficult couplings. springernature.com | Requires specialized equipment. |

| On-Resin Alkylation | Methylation of the amino acid after it has been coupled to the solid support. | Avoids the need to synthesize and purify individual N-methylated building blocks. | Potential for side reactions and incomplete methylation. springernature.com |

Emerging Trends in Peptide and Peptidomimetic Design Featuring Stereospecific N-Methylation and D-Amino Acid Integration

The design of next-generation therapeutics is increasingly moving towards peptides and peptidomimetics that are precisely engineered for stability, selectivity, and cell permeability. wikipedia.org The integration of stereospecific N-methylation and D-amino acids, as exemplified by building blocks like this compound, is a central theme in this trend.

Current research directions include:

Macrocyclization: Creating cyclic peptides that incorporate N-methylated and D-amino acids to rigidly constrain the molecule's conformation. nih.gov This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor while simultaneously protecting the peptide backbone from exopeptidases.

"Retro-Inverso" Peptides: Synthesizing peptides entirely from D-amino acids but in the reverse sequence order. lifetein.com This strategy aims to mimic the side-chain topography of the original L-peptide, potentially retaining biological activity while gaining complete resistance to proteolysis.

N-Methyl Scanning: Systematically replacing each amino acid in a peptide sequence with its N-methylated counterpart to probe the role of backbone hydrogen bonds in receptor binding and to fine-tune the molecule's pharmacokinetic properties. nih.govresearchgate.net

Foldamers and Beta-Peptides: Designing novel molecular scaffolds that mimic the secondary structures of natural peptides (e.g., α-helices and β-sheets) using unnatural building blocks, including N-methylated and D-amino acids, to create highly stable and bioactive architectures. wikipedia.org

The availability of well-defined, protected building blocks such as this compound is critical to advancing these innovative design strategies, paving the way for new classes of therapeutics with enhanced efficacy and drug-like properties. nih.govazolifesciences.com

Q & A

Q. What are the critical steps in synthesizing Z-N-Me-D-Glu(OtBu)-OH, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves introducing protective groups (e.g., tert-butyl for the carboxylic acid and Z-group for the amine) to prevent unwanted side reactions. Key steps include:

- Amino Acid Protection : Use tert-butyl esters to protect the γ-carboxylic acid of D-glutamic acid, ensuring regioselectivity during coupling reactions .

- Methylation : N-methylation is achieved via reductive alkylation or using methyl iodide under basic conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Monitor reactions with TLC and confirm structures via H NMR and mass spectrometry .

Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmospheres to minimize hydrolysis of the tert-butyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>98% recommended for peptide synthesis) .

- NMR Spectroscopy : H and C NMR confirm methyl group incorporation (δ ~2.8–3.0 ppm for N–CH) and tert-butyl signals (δ ~1.4 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., 439.5 g/mol for this compound) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, desiccated containers to prevent moisture absorption and tert-butyl ester hydrolysis .

- Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) for peptide synthesis. Avoid aqueous buffers unless freshly prepared .

- Safety : Use fume hoods, gloves, and goggles due to potential irritancy. Follow SDS guidelines for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm stereochemistry and functional group orientation. For example, SHELXL software refines crystal structures to resolve ambiguities in chiral centers .

- Isotopic Labeling : Use C-labeled analogs to trace carbon backbone assignments in complex NMR spectra .

- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may skew spectral interpretations .

Q. What experimental strategies improve the incorporation efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Reagents : Use HBTU/HOBt or COMU for sterically hindered N-methylated residues to enhance activation .

- Solvent Optimization : Pre-swelling resins in DMF or NMP improves accessibility. Additives like DIEA (2–5%) neutralize acids during coupling .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–15 minutes at 50°C) while maintaining high yields .

Q. How does the tert-butyl protecting group influence the pharmacokinetic properties of peptides containing this compound?

- Methodological Answer :

- Metabolic Stability : The tert-butyl group resists esterase cleavage, prolonging half-life in vivo. Compare with acetyl or benzyl esters using LC-MS stability assays .

- Solubility vs. Lipophilicity : Balance tert-butyl-induced hydrophobicity with PEGylation or charged residues (e.g., lysine) to improve bioavailability .

- Deprotection Strategies : Use TFA (95% with scavengers) for tert-butyl removal post-synthesis, ensuring minimal peptide backbone degradation .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound derivatives?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values. Software like GraphPad Prism or R packages (drc) are suitable .

- ANOVA with Post Hoc Tests : Compare multiple derivatives’ efficacy (e.g., Tukey’s test for pairwise comparisons) .

- Bootstrap Resampling : Estimate confidence intervals for small-sample datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.